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Cat. No.: B3212972
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Executive Summary

2,6-Dimethylcinnamic acid (2,6-DMCA) is a sterically hindered derivative of cinnamic acid.
Unlike its planar parent molecule, the presence of methyl groups at the ortho positions (2 and
6) of the phenyl ring induces significant torsional strain, forcing the side chain out of planarity
with the aromatic ring. This "ortho-effect” makes 2,6-DMCA a valuable probe in medicinal
chemistry for exploring conformational restriction and metabolic stability.

While direct clinical data is less abundant than for hydroxy- or methoxy-cinnamic acids, 2,6-
DMCA serves as a critical pharmacophore for designing drugs that require resistance to
enzymatic reduction and specific receptor selectivity (e.g., auxin transport inhibitors, specific
kinase inhibitors).

Key Therapeutic Potential:

o Metabolic Stability: Steric shielding of the alkene moiety retards enzymatic reduction and
conjugation.

» Antimicrobial/Antifungal: Lipophilic core enhances membrane penetration, though potency is
modulated by the lack of hydrogen-bonding donors.

o Synthetic Intermediate: Precursor for sterically crowded stilbenes and stable curcuminoid
analogs.
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Molecular Mechanism & Structure-Activity

Relationship (SAR)
The "Ortho-Effect" and Conformational Locking

The biological activity of cinnamic acids often depends on the conjugation between the phenyl
ring and the alkene double bond. In 2,6-DMCA, the steric clash between the ortho-methyl
groups and the vinylic protons (or carbonyl oxygen) disrupts this conjugation.

e Planarity: Unsubstituted cinnamic acid is planar, allowing full

-electron delocalization.

e 2,6-DMCA: The phenyl ring rotates out of plane (approx. 40-60° twist), reducing conjugation
length. This alters UV absorption (blue shift) and reduces reactivity toward nucleophiles
(Michael addition).

Pharmacophore Visualization

The following diagram illustrates the structural impact of 2,6-substitution and its downstream

biological consequences.
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Figure 1: Mechanistic impact of 2,6-dimethyl substitution on cinnamic acid pharmacology.

Therapeutic Applications & Biological Activities[2]
[31[4][5][6][7]1[8][9][10][11][12]

Antimicrobial & Antifungal Activity
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Cinnamic acids generally disrupt microbial cell membranes and inhibit enzymatic processes
(e.g., glucose uptake).

e Mechanism: The high lipophilicity of the 2,6-dimethylphenyl group facilitates penetration into
the lipid bilayer of Gram-positive bacteria (S. aureus) and fungi (C. albicans).

» Limitation: The lack of phenolic hydroxyl groups (unlike ferulic or caffeic acid) reduces radical
scavenging capability but increases stability against oxidative degradation.

Metabolic Probe for Drug Design

2,6-DMCA is used to study metabolic soft spots. In many drugs, the cinnamic acid moiety is
rapidly reduced to dihydrocinnamic acid by reductase enzymes.

o Application: Incorporating the 2,6-dimethyl motif blocks this reduction, prolonging the half-life
of the pharmacophore in vivo. This is analogous to the strategy used in designing stable
analogs of Tranilast.

Plant Growth Regulation (Auxin Analog)

Substituted cinnamic acids act as anti-auxins or auxin transport inhibitors. The 2,6-substitution
pattern mimics the steric bulk of specific herbicides, potentially inhibiting root growth in
competitive weed species by blocking indole-3-acetic acid (IAA) transport channels.

Experimental Protocols
Synthesis of 2,6-Dimethylcinnamic Acid (Heck Reaction)

Due to steric hindrance, standard Knoevenagel condensation often gives low yields. The
Mizoroki-Heck reaction is the preferred self-validating protocol.

Reagents:
¢ 2-lodo-m-xylene (1.0 eq)
e Acrylic acid (1.2 eq)

o Catalyst: Pd(OAc)2 or Pd-nanoparticles (1-2 mol%)
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e Base: K2CO3 or Et3N
e Solvent: DMF or Water (if using phase transfer catalyst)
Protocol:

e Charge: In a sealed tube, dissolve 2-iodo-m-xylene (5 mmol) and acrylic acid (6 mmol) in
DMF (10 mL).

o Catalyst Addition: Add Pd(OAc)2 (0.05 mmol) and K2CO3 (10 mmaol).

e Reaction: Heat to 120°C for 12—24 hours. (Monitor via TLC; 2,6-substitution slows the rate
significantly compared to unsubstituted aryl iodides).

o Workup: Cool, acidify with 1M HCI to pH 2. Extract with Ethyl Acetate (3x).

 Purification: Wash organic layer with brine, dry over Na2SO4. Recrystallize from
Ethanol/Water.

o Validation: 1H NMR should show the doublet for vinylic protons with a coupling constant (

Hz) indicating trans-geometry, distinct from the aromatic singlets/multiplets.

Biological Assay: Minimum Inhibitory Concentration
(MIC)

To evaluate the antimicrobial potential of 2,6-DMCA.

Workflow Diagram:
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Stock Prep: Dissolve 2,6-DMCA

in DMSO (10 mg/mL)

Serial Dilution:
96-well plate (MH Broth)

:

Inoculation:
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:
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Figure 2: Standardized MIC determination workflow for lipophilic cinnamic acid derivatives.
Step-by-Step:

¢ Stock Preparation: Dissolve 2,6-DMCA in 100% DMSO to a concentration of 10 mg/mL.
(Note: High lipophilicity requires DMSO; water solubility is negligible).

¢ Dilution: Prepare 2-fold serial dilutions in Mueller-Hinton broth (range: 512 pg/mL to 1
pug/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

¢ Inoculum: Add 10 pL of standardized bacterial suspension (

CFU/mL) to each well.

» Controls: Include Positive Control (Ciprofloxacin) and Solvent Control (1% DMSO).

¢ |ncubation: Incubate at 37°C for 24 hours.
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e Analysis: The MIC is the lowest concentration with no visible growth.

Comparative Data Profile

The following table contrasts 2,6-DMCA with related cinnamic acid derivatives, highlighting the
trade-offs between steric stability and reactivity.

o . Metabolic Primary
Compound Substitution Planarity . .
Stability Activity
_ _ , _ Low (Rapid Weak
Cinnamic Acid Unsubstituted Planar ) o ]
reduction) Antimicrobial
) High (Steric Stable
2,6-DMCA 2,6-Dimethyl Non-Planar )
shield) Pharmacophore
Antioxidant / UV
Ferulic Acid 4-OH, 3-OMe Planar Moderate
Protectant
] Dimethoxy- Anti-allergic /
Tranilast N Planar Moderate o
anthranilic Anti-fibrotic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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